molecular formula C12H13BrFNO2 B1429289 Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate CAS No. 950691-66-4

Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate

Cat. No.: B1429289
CAS No.: 950691-66-4
M. Wt: 302.14 g/mol
InChI Key: NORYIKADRHSDGG-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique chemical properties and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the benzyl group of this compound further enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the reaction of a suitable amine with a halogenated compound under basic conditions to form the azetidine ring.

    Introduction of the Benzyl Group: The benzyl group containing bromine and fluorine can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-bromo-3-fluorobenzyl chloride with the azetidine ring can yield the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the benzyl group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or thiol derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used as a building block for designing drugs with potential therapeutic effects.

    Chemical Biology: The compound can be utilized in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Material Science: Its reactivity and functional groups make it suitable for the synthesis of novel materials with specific properties.

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, including cross-coupling reactions and asymmetric synthesis.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The azetidine ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chloro-3-fluorobenzyl)azetidine-3-carboxylate
  • Methyl 1-(4-bromo-3-chlorobenzyl)azetidine-3-carboxylate
  • Methyl 1-(4-bromo-3-methylbenzyl)azetidine-3-carboxylate

Uniqueness

Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate is unique due to the presence of both bromine and fluorine atoms in the benzyl group. This combination of halogens can significantly influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can provide sites for further functionalization through nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 1-[(4-bromo-3-fluorophenyl)methyl]azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c1-17-12(16)9-6-15(7-9)5-8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORYIKADRHSDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Azetidine-3-carboxylic acid (43 g, 421 mmol), 4-bromo-3-fluorobenzaldehyde (81.4 g, 401 mmol), methyl orthoformate (219 mL, 2005 mmol), and AcOH (34 mL, 601 mmol) were added to DCM (700 mL) at rt under an N2 atmosphere. The mixture was stirred for 15 min, at which point sodium triacetoxyborohydride (127 g, 601 mmol) was added portion-wise (exothermic). After 2 h, solvent swap with MeOH (257 g, 8019 mmol), and sulfuric acid (79 g, 802 mmol) was added slowly (exothermic). The mixture was heated at reflux for 18 h. Solvent was removed and the mixture was extracted using DCM and water. The organic layer was purified using a Biotage column (isopropanol/heptane), affording methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate as a clear oil. MS (ESI) m/z: Calculated: 301.0; Observed: 302.0 (M++1).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
81.4 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
219 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step Two
Name
Quantity
257 g
Type
reactant
Reaction Step Three
Quantity
79 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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